3-Amino-5-chloropyrazine-2-carboxylic acid

Description

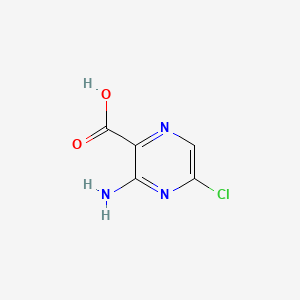

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-chloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLXZTVOEMVHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697446 | |

| Record name | 3-Amino-5-chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260663-68-0 | |

| Record name | 3-Amino-5-chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-chloropyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-chloropyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Amino-5-chloropyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide also includes information on closely related compounds and computational predictions to offer a broader understanding of its chemical nature.

Core Physicochemical Properties

| Property | Value | Source/Type |

| Molecular Formula | C₅H₄ClN₃O₂ | - |

| Molecular Weight | 173.56 g/mol | - |

| Purity | ≥96% | Commercial Supplier |

| Melting Point | No data available | - |

| Reference Melting Point | 205-210 °C (decomposes) | For 3-Amino-2-pyrazinecarboxylic acid |

| Boiling Point | No data available | - |

| pKa | No data available | - |

| Aqueous Solubility | No data available | - |

| LogP | 0.8 | Predicted (XLogP)[1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies can be applied.

Proposed Synthesis Route

A plausible synthesis for this compound involves the hydrolysis of its corresponding methyl ester, methyl 3-amino-5-chloropyrazine-2-carboxylate. This method is analogous to the synthesis of similar pyrazine carboxylic acids.[2]

Reaction:

Protocol:

-

Dissolution: Dissolve methyl 3-amino-5-chloropyrazine-2-carboxylate in a suitable solvent, such as methanol or a mixture of methanol and water.

-

Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, to the solution.

-

Heating: Heat the reaction mixture under reflux for a sufficient period to ensure complete hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH that precipitates the carboxylic acid.

-

Isolation: Collect the precipitated this compound by filtration.

-

Purification: Wash the solid with cold water to remove any inorganic salts and then dry it under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

A potential alternative route involves the amination of a corresponding chloropyrazine precursor.[3]

Determination of Physicochemical Properties

-

Melting Point: The melting point can be determined using a standard melting point apparatus, such as a capillary tube method (e.g., using a Stuart SMP30 or similar device). The sample is heated at a controlled rate, and the temperature range over which it melts is recorded.

-

pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

-

Aqueous Solubility: The shake-flask method is a common technique for determining aqueous solubility. An excess amount of the solid compound is added to water in a sealed container and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous phase is then measured, typically by UV-Vis spectroscopy or HPLC.

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method is the traditional approach for experimental LogP determination. A solution of the compound is prepared in one of the two immiscible phases (octanol or water). This solution is then mixed with the other phase, and the mixture is shaken until equilibrium is reached. The concentration of the compound in each phase is then determined to calculate the partition coefficient.[4][5]

Biological Activity and Signaling Pathway

Derivatives of 3-aminopyrazine-2-carboxamide have been identified as potential inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[6] The 3-aminopyrazine core of these molecules is believed to interact with the hinge region of the FGFR kinase domain, inhibiting its activity.[6]

The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The primary signaling pathways activated by FGFR include the RAS-MAPK pathway, the PI3K-AKT pathway, the PLCγ pathway, and the STAT pathway.[7][8][9][10][11][12][13][14]

FGFR Signaling Pathway

Caption: Overview of the FGFR signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a kinase like FGFR is a biochemical kinase assay.

Caption: A typical workflow for an in vitro kinase inhibition assay.

References

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Do FGFR Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Amino-5-chloropyrazine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-amino-5-chloropyrazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in the public domain, the following data is predicted based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic proton, the amine protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | Singlet (s) | 1H | Pyrazine C6-H |

| ~7.0 - 8.0 (broad) | Singlet (s) | 2H | -NH₂ |

| ~12.0 - 13.0 (broad) | Singlet (s) | 1H | -COOH |

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display signals for the five carbon atoms of the pyrazine ring and the carboxylic acid group.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | -COOH |

| ~150 - 160 | Pyrazine C3-NH₂ |

| ~140 - 150 | Pyrazine C5-Cl |

| ~135 - 145 | Pyrazine C2-COOH |

| ~125 - 135 | Pyrazine C6 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. A study on the closely related 3-aminopyrazine-2-carboxylic acid provides a basis for these predictions.[1]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (amine) |

| 3300 - 2500 | Strong, Very Broad | O-H stretching (carboxylic acid dimer) |

| ~1700 - 1680 | Strong | C=O stretching (carboxylic acid) |

| ~1620 - 1580 | Medium-Strong | N-H bending (amine) and C=C/C=N stretching (aromatic ring) |

| ~1450 - 1350 | Medium | C-N stretching |

| ~1300 - 1200 | Medium | C-O stretching and O-H bending |

| ~850 - 800 | Medium-Strong | C-Cl stretching |

| ~900 | Medium, Broad | O-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The molecular weight of this compound is 173.56 g/mol .[2]

| Predicted m/z | Relative Intensity | Assignment |

| 173/175 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 156/158 | Medium | [M-OH]⁺ |

| 128/130 | Medium | [M-COOH]⁺ |

| 111 | Medium | [M-COOH-HCN]⁺ |

| 93 | Medium | [M-COOH-Cl]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data detailed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Spectrum: Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

The Dawn of Pyrazines: A Technical Guide to the Discovery and Evolution of Pyrazinecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and development of pyrazinecarboxylic acid derivatives. From the seminal discovery of pyrazinamide as a potent anti-tuberculosis agent to the ongoing exploration of novel derivatives with a broad spectrum of pharmacological activities, this document details the scientific journey, key experimental methodologies, and quantitative structure-activity relationships that have defined this important class of heterocyclic compounds.

A Historical Perspective: From Obscurity to a Cornerstone of Tuberculosis Therapy

The story of pyrazinecarboxylic acid derivatives is inextricably linked with the fight against tuberculosis. While pyrazine itself was known to chemists, its derivatives remained largely unexplored until the mid-20th century. A pivotal moment came in 1936 with the first synthesis and patenting of pyrazinamide, the amide of pyrazinecarboxylic acid.[1] However, its profound therapeutic potential remained dormant for over a decade and a half.

The impetus for its investigation arose from the observation that nicotinamide, a structurally similar compound, exhibited activity against Mycobacterium tuberculosis.[2][3] This led researchers at Lederle Laboratories and Merck to explore pyrazine analogs of nicotinamide.[2] A significant breakthrough occurred in 1952 when these investigations revealed the potent in vivo antitubercular activity of pyrazinamide in mice.[1][2] This was a remarkable finding, as the compound showed no in vitro activity at neutral pH, a characteristic that would have typically led to its dismissal.[1][2]

Subsequent research elucidated the unique, pH-dependent mechanism of action of pyrazinamide, which became a cornerstone of multi-drug therapy for tuberculosis, significantly shortening treatment durations. This initial discovery sparked decades of research into other pyrazinecarboxylic acid derivatives, exploring their potential as antimycobacterial, antifungal, anticancer, and anti-inflammatory agents.[4][5][6]

Key Milestones in the Development of Pyrazinecarboxylic Acid Derivatives

| Year | Milestone | Significance |

| 1936 | First synthesis and patenting of pyrazinamide.[1] | Laid the foundational chemistry for this class of compounds. |

| 1952 | Discovery of the in vivo antitubercular activity of pyrazinamide.[1] | Revolutionized the treatment of tuberculosis and established the therapeutic potential of pyrazinecarboxylic acid derivatives. |

| 1972 | Widespread clinical use of pyrazinamide in tuberculosis treatment regimens.[1] | Solidified its role as a first-line anti-TB drug and contributed to the success of short-course chemotherapy. |

| 1990s-Present | Synthesis and evaluation of numerous pyrazinecarboxylic acid derivatives. | Exploration of a wide range of biological activities, including antifungal, antibacterial, and anticancer properties, leading to the identification of new lead compounds.[4][5] |

Experimental Protocols

General Synthesis of N-Phenylpyrazine-2-carboxamides

This protocol describes a general method for the synthesis of N-phenylpyrazine-2-carboxamides, a common class of pyrazinecarboxylic acid derivatives with diverse biological activities.

Materials:

-

Substituted pyrazine-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (1.5 eq)

-

Dry toluene

-

Substituted aniline (1.0 eq)

-

Dry pyridine

-

Dry acetone

-

Cold water

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of the substituted pyrazine-2-carboxylic acid and thionyl chloride in dry toluene is refluxed for approximately 1 hour.

-

The excess thionyl chloride is removed by repeated evaporation with dry toluene under vacuum.

-

The resulting crude acyl chloride is dissolved in dry acetone.

-

This solution is added dropwise to a stirred solution of the corresponding substituted aniline in dry pyridine at room temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The mixture is then poured into cold water.

-

The precipitated crude amide is collected by filtration.

-

The crude product is recrystallized from aqueous ethanol to yield the pure N-phenylpyrazine-2-carboxamide.[2]

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol outlines the broth microdilution method for determining the MIC of pyrazinecarboxylic acid derivatives against fungal pathogens.[1][7]

Materials:

-

Yeast or fungal strain

-

Appropriate liquid culture medium (e.g., RPMI-1640)[1]

-

Pyrazinecarboxylic acid derivative (test compound)

-

96-well microtiter plates

-

Spectrophotometer (microplate reader)

Procedure:

-

Preparation of Antifungal Solutions: A stock solution of the test compound is prepared and serially diluted in the culture medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: The fungal strain is cultured, and the inoculum is prepared and standardized to a specific concentration (e.g., 1-5 x 10^6 CFU/mL).[8]

-

Inoculation: The wells containing the serially diluted test compound are inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the test compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[7] This can be assessed visually or by measuring the optical density using a microplate reader.[1]

Quantitative Data on Biological Activities

The following tables summarize the biological activities of various pyrazinecarboxylic acid derivatives from cited studies.

Table 1: Antimycobacterial Activity of Pyrazinecarboxylic Acid Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Pyrazinamide | M. tuberculosis H37Rv | 8 | [9] |

| N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | ≤ 2 | [9] |

| N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | ≤ 2 | [9] |

| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | < 2.0 (µmol/L) | [10] |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | IC90 = 0.819 | [10] |

| Derivative 1f (an alkylated derivative) | M. tuberculosis | 8.0 | [11] |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | E. coli | 50 | [12] |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | C. albicans | 3.125 | [12][13] |

Table 2: Antifungal Activity of Pyrazinecarboxylic Acid Derivatives

| Compound | Test Organism | MIC (µmol/L) | Reference |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 | [1][14] |

| Compound 17 (a pyrazoline derivative) | Candida albicans | Comparable to clotrimazole | [4] |

| Compound 19 (a pyrazoline derivative) | Candida albicans | Comparable to clotrimazole | [4] |

| Compound 3d (a pyrazolo[5,1-c][1][2]triazine derivative) | Candida albicans | 16 | [5] |

Table 3: Photosynthesis Inhibition by Pyrazinecarboxylic Acid Derivatives

| Compound | Test System | IC50 (µmol/L) | Reference |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach chloroplasts | 43 | [1][14] |

| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Spinach chloroplasts | 51.0 | [2] |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorella vulgaris | 44.0 | [2] |

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: A generalized workflow for drug discovery and development.

Caption: A simplified workflow for the synthesis of N-phenylpyrazine-2-carboxamides.

Caption: The proposed mechanism of action of pyrazinamide against M. tuberculosis.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nebiolab.com [nebiolab.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. rjpbcs.com [rjpbcs.com]

- 13. 5 Strategies to Improve Workflow Efficiency in Drug Discovery [genemod.net]

- 14. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Screening of Novel Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the biological screening of novel pyrazine derivatives. Pyrazine and its analogs represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This document outlines the key experimental protocols, presents quantitative data from various studies, and visualizes critical signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity of Pyrazine Derivatives

The anticancer potential of novel pyrazine derivatives is a primary focus of current research. Various compounds have been synthesized and evaluated against a range of human cancer cell lines, demonstrating significant cytotoxic effects.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected novel pyrazine derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine Hybrids | MCF-7 (Breast) | 10.43 | [1] |

| HT-29 (Colon) | 10.67 | [1] | |

| BEL-7402 (Liver) | 10.74 | [1] | |

| A549 (Lung) | 0.13 | [2] | |

| Colo-205 (Colon) | 0.19 | [2] | |

| DU-145 (Prostate) | 0.33 | [2] | |

| Pyrazolo[3,4-b]pyrazines | MCF-7 (Breast) | Very Significant Inhibition | [3] |

| Imidazo[1,2-a]pyrazines | Hep-2 (Laryngeal) | 11 | [4] |

| HepG2 (Liver) | 13 | [4] | |

| MCF-7 (Breast) | 11 | [4] | |

| A375 (Melanoma) | 11 | [4] | |

| Pyrazine-based SHP2 Inhibitors | MCF7 (Breast) | Statistically significant decrease in viability at 0.1 µM | [5] |

| HCT116 (Colon) | Statistically significant decrease in viability at 0.1 µM | [5] | |

| MDA-MB-231 (Breast) | Significantly reduced viability at 1 µM | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Novel pyrazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the novel pyrazine derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for another 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Visualization: Anticancer Screening Workflow

Workflow for in vitro anticancer screening using the MTT assay.

Antimicrobial Activity of Pyrazine Derivatives

Novel pyrazine derivatives have also demonstrated promising activity against a variety of bacterial and fungal strains.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected novel pyrazine derivatives, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration of the compound that inhibits visible growth of the microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine Derivatives | Staphylococcus aureus | 32 | [7][8] |

| Escherichia coli | 16 | [7][8] | |

| Halogenated Pyrazine-Based Chalcones | Candida glabrata | Growth Inhibition | [9][10] |

| Trichophyton interdigitale | Growth Inhibition | [9][10] | |

| Staphylococcus sp. | Highest Inhibitory Effect | [9][10] | |

| Mycobacterium kansasii | Comparable to Isoniazid | [9] | |

| Mycobacterium smegmatis | Comparable to Isoniazid | [9] |

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][8]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Novel pyrazine derivatives

-

Sterile saline or PBS

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[11] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the pyrazine derivative. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Visualization: Antimicrobial Screening Workflow

Workflow for in vitro antimicrobial screening using the microbroth dilution method.

Signaling Pathways Modulated by Pyrazine Derivatives

Understanding the molecular mechanisms by which pyrazine derivatives exert their biological effects is crucial for rational drug design. Several signaling pathways have been identified as targets for these compounds.

SHP2 Signaling Pathway in Cancer

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway.[2][5][7][12] Aberrant SHP2 activation is implicated in the development and progression of various cancers.[7] Novel pyrazine derivatives have been designed as allosteric inhibitors of SHP2.

Simplified SHP2 signaling pathway and the inhibitory action of pyrazine derivatives.

NF-κB Signaling Pathway in Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[10] It is activated by pro-inflammatory cytokines like TNF-α and IL-1, leading to the expression of genes involved in inflammation.[10] Some pyrazine derivatives have shown anti-inflammatory activity, potentially through the modulation of this pathway.

Simplified NF-κB signaling pathway and the potential inhibitory action of pyrazine derivatives.

In Vivo Anti-Inflammatory Activity

To further validate the anti-inflammatory potential of novel pyrazine derivatives, in vivo models are employed. The carrageenan-induced paw edema model in rodents is a widely accepted and utilized method for this purpose.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan (1% w/v in sterile saline)

-

Novel pyrazine derivative

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a positive control group, and one or more test groups receiving different doses of the pyrazine derivative. Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before the carrageenan injection.[3]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers at time 0 (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Visualization: In Vivo Anti-Inflammatory Screening Workflow

Workflow for in vivo anti-inflammatory screening using the carrageenan-induced paw edema model.

This guide provides a foundational framework for the biological screening of novel pyrazine derivatives. The detailed protocols and data presentation are intended to assist researchers in designing and executing their experiments, while the visualized workflows and signaling pathways offer a clear conceptual understanding of the key processes involved. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of new therapeutic agents.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. researchgate.net [researchgate.net]

- 5. Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-Amino-5-chloropyrazine-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-chloropyrazine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed methodologies, expected solubility behaviors based on structural analogues, and logical workflows to guide laboratory investigations.

Introduction to this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyrazine ring substituted with amino, chloro, and carboxylic acid functional groups, makes it a versatile building block for the synthesis of various biologically active molecules. The solubility of this compound in different organic solvents is a critical parameter for its purification, reaction optimization, and formulation in drug development processes.

Solubility Data

A thorough search of scientific databases, peer-reviewed journals, and patent literature did not yield specific quantitative solubility data for this compound in common organic solvents. The data table below is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Temperature (°C) | Method |

| Methanol | Data not available | Data not available | ||

| Ethanol | Data not available | Data not available | ||

| Acetone | Data not available | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | ||

| N,N-Dimethylformamide (DMF) | Data not available | Data not available | ||

| Tetrahydrofuran (THF) | Data not available | Data not available | ||

| Acetonitrile | Data not available | Data not available | ||

| Ethyl Acetate | Data not available | Data not available |

Note: The absence of data highlights a knowledge gap in the public domain and underscores the importance of the experimental protocols provided in this guide.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents. This method is reliable and widely used for generating accurate solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, DMSO, DMF, THF, Acetonitrile, Ethyl Acetate

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Drying oven or vacuum oven

-

Volumetric flasks

-

Pipettes

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Solvent Addition: Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling) and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation: Place the vials containing the filtered saturated solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

-

Mass Determination: Once the solvent has been fully evaporated, accurately weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of solution withdrawn (L)

To express the solubility in molarity (mol/L), divide the solubility in g/L by the molecular weight of this compound (173.56 g/mol ).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Synthesis and Related Pathways

While specific signaling pathways involving this compound are not extensively documented, its synthesis is a key process for its application in drug discovery. The following diagram illustrates a general synthetic route for a related compound, 5-chloropyrazine-2-carboxylic acid, from its corresponding methyl ester, which is a common precursor.

Caption: General Synthesis Pathway via Hydrolysis.

Conclusion

Quantum Chemical Calculations for Pyrazine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of pyrazine carboxylic acids, a class of compounds with significant interest in medicinal chemistry and drug development. This document outlines theoretical and experimental protocols, presents key data in a structured format, and visualizes essential workflows and biological interactions.

Introduction to Pyrazine Carboxylic Acids

Pyrazine and its derivatives are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. The incorporation of a carboxylic acid group onto the pyrazine ring gives rise to pyrazine carboxylic acids, which serve as crucial scaffolds in a variety of biologically active molecules.[1] Pyrazinamide, a derivative of pyrazine-2-carboxylic acid, is a frontline antituberculosis drug.[2] The electronic properties, reactivity, and biological activity of these molecules are intrinsically linked to their three-dimensional structure and electronic distribution, making them ideal candidates for investigation using quantum chemical methods.

Theoretical and Computational Methodology

Density Functional Theory (DFT) is a powerful quantum chemical method for investigating the structural and electronic properties of molecules like pyrazine carboxylic acids.[3] Common approaches involve geometry optimization to find the most stable conformation, followed by frequency calculations to ensure the structure is a true minimum and to predict vibrational spectra. Further analyses, such as the calculation of the Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (HOMO-LUMO) analysis, provide insights into the molecule's reactivity and potential for intermolecular interactions.

Step-by-Step Computational Protocol using Gaussian

This protocol outlines a typical workflow for performing DFT calculations on a pyrazine carboxylic acid derivative using the Gaussian software suite.

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of the desired pyrazine carboxylic acid derivative using a molecular builder like GaussView.

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

DFT Geometry Optimization:

-

Set up a geometry optimization calculation using a functional such as B3LYP and a basis set like 6-311++G(d,p).[4] This level of theory generally provides a good balance between accuracy and computational cost for organic molecules.

-

The input file should specify the coordinates, charge, and multiplicity of the molecule.

-

The Opt keyword in the route section of the Gaussian input file requests a geometry optimization.

-

-

Frequency Calculation:

-

Following a successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

The Freq keyword is used for this purpose.

-

The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

-

The output will contain the calculated vibrational frequencies, which can be compared with experimental IR and Raman spectra.

-

-

Advanced Analyses:

-

Molecular Electrostatic Potential (MEP): Calculate the MEP to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack. This is typically done as part of a single-point energy calculation on the optimized geometry.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

-

Frontier Molecular Orbitals (HOMO-LUMO): Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic excitation properties and reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

-

-

pKa Prediction:

-

The pKa of the carboxylic acid group can be predicted computationally using thermodynamic cycles. This involves calculating the Gibbs free energy of the protonated and deprotonated species in the gas phase and in solution (using a continuum solvation model like SMD or CPCM).[5]

-

The free energy of solvation of the proton is also required and is often taken from experimental data.

-

Experimental Protocols

Experimental data is crucial for validating the results of quantum chemical calculations. The following are standard protocols for the synthesis and characterization of pyrazine carboxylic acids.

General Synthesis of Pyrazine-2-Carboxylic Acid Derivatives

A common method for synthesizing derivatives of pyrazine-2-carboxylic acid involves the amidation of the carboxylic acid.[6][7]

-

Activation of the Carboxylic Acid: Pyrazine-2-carboxylic acid is reacted with a coupling agent, such as 1,1'-carbonyldiimidazole (CDI) or thionyl chloride, in an appropriate solvent (e.g., anhydrous THF or DCM) to form a more reactive intermediate (e.g., an acyl imidazole or an acyl chloride).

-

Amidation: The desired amine is then added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Work-up and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials. The crude product is then purified using techniques such as recrystallization or column chromatography.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.

-

The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Characteristic peaks for the pyrazine ring, the carboxylic acid or amide group (C=O, N-H, O-H stretches), and other functional groups are identified.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.[9]

-

Data Presentation

The following tables summarize key experimental and calculated data for pyrazine and its carboxylic acid derivatives. This allows for a direct comparison and validation of the computational methods.

Table 1: Structural Parameters of Pyrazine

| Parameter | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

| C-N bond length (Å) | 1.338 | Value to be calculated |

| C-C bond length (Å) | 1.397 | Value to be calculated |

| C-H bond length (Å) | 1.083 | Value to be calculated |

| C-N-C bond angle (°) | 115.65 | Value to be calculated |

| C-C-N bond angle (°) | 122.18 | Value to be calculated |

Table 2: Vibrational Frequencies of Pyrazine-2-Carboxylic Acid

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| O-H stretch (carboxylic acid) | ~3000 (broad) | Value to be calculated |

| C=O stretch (carboxylic acid) | ~1700 | Value to be calculated |

| Pyrazine ring stretches | ~1600-1400 | Values to be calculated |

| C-O stretch (carboxylic acid) | ~1300 | Value to be calculated |

Table 3: Calculated pKa Values of Substituted Pyrazine-2-Carboxylic Acids

| Substituent at C-5 | Calculated pKa (SMD/B3LYP/6-311++G(d,p)) | Experimental pKa |

| -H | Value to be calculated | 2.9[10] |

| -CH₃ | Value to be calculated | Data not readily available |

| -Cl | Value to be calculated | Data not readily available |

| -NH₂ | Value to be calculated | Data not readily available |

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the study of pyrazine carboxylic acids.

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is implicated in diseases such as cancer.[11] Some pyrazine derivatives have been shown to act as inhibitors of protein kinases like RhoA, thereby blocking downstream signaling pathways that promote cell proliferation.[12][13] The diagram above illustrates this general mechanism of action.

Conclusion

Quantum chemical calculations, particularly DFT, are indispensable tools for the modern researcher in the field of drug discovery and development. When applied to pyrazine carboxylic acids, these methods provide detailed insights into their structural, electronic, and reactive properties, which can be used to rationalize experimental observations and guide the design of new, more potent therapeutic agents. The integration of computational and experimental approaches, as outlined in this guide, facilitates a deeper understanding of this important class of molecules and accelerates the journey from molecular design to clinical application.

References

- 1. biosynce.com [biosynce.com]

- 2. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 3-Amino-5-chloropyrazine-2-carboxylic Acid and its Analogue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 3-Amino-5-chloropyrazine-2-carboxylic acid. A comprehensive search of publicly available scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not yet been reported. However, to provide valuable structural insights for researchers in drug development, this document presents a detailed analysis of the crystal structure of the closely related analogue, 3-aminopyrazine-2-carboxylic acid. The experimental protocols for single-crystal X-ray diffraction, the standard method for determining crystal structures, are detailed herein. Furthermore, a generalized workflow for such an analysis is provided. This guide aims to serve as a foundational resource for understanding the solid-state properties of this class of compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to known biologically active molecules. The precise arrangement of atoms in the solid state, known as the crystal structure, is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. While the crystal structure for the title compound is not available, the structure of 3-aminopyrazine-2-carboxylic acid provides a critical reference point for computational modeling and structure-activity relationship studies.

Crystal Structure Analysis of 3-Aminopyrazine-2-carboxylic Acid (Analogue)

The crystal structure of 3-aminopyrazine-2-carboxylic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystal structure reveals a planar molecule with extensive intermolecular hydrogen bonding.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for 3-aminopyrazine-2-carboxylic acid.

| Parameter | Value |

| Chemical Formula | C₅H₅N₃O₂ |

| Formula Weight | 139.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.843(1) |

| b (Å) | 16.299(3) |

| c (Å) | 9.248(2) |

| β (°) | 98.45(2) |

| Volume (ų) | 572.9(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.613 |

| Absorption Coefficient (mm⁻¹) | 0.130 |

| F(000) | 288 |

| Crystal Size (mm³) | 0.20 x 0.10 x 0.05 |

| θ range for data collection (°) | 2.33 to 24.99 |

| Reflections collected | 1042 |

| Independent reflections | 1008 [R(int) = 0.0156] |

| Final R indices [I>2σ(I)] | R1 = 0.0349, wR2 = 0.0921 |

| R indices (all data) | R1 = 0.0384, wR2 = 0.0954 |

| Largest diff. peak and hole (e.Å⁻³) | 0.205 and -0.198 |

Experimental Protocols

The following section outlines a representative experimental protocol for the determination of a small molecule crystal structure, such as that of 3-aminopyrazine-2-carboxylic acid, using single-crystal X-ray diffraction.

Synthesis and Crystallization

A common method for the synthesis of 3-aminopyrazine-2-carboxylic acid involves the hydrolysis of its corresponding ester, methyl 3-aminopyrazine-2-carboxylate.

Synthesis of 3-Aminopyrazine-2-carboxylic acid:

-

Methyl 3-aminopyrazine-2-carboxylate is suspended in methanol.

-

An aqueous solution of sodium hydroxide (1N) is added to the suspension.

-

The reaction mixture is stirred at room temperature.

-

Methanol is partially evaporated under reduced pressure.

-

The resulting solution is cooled in an ice bath, and an aqueous hydrochloric acid solution (1N) is slowly added to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol or a mixture of ethanol and water, at room temperature.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction may also be applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Caption: A generalized workflow for small molecule crystal structure determination.

Signaling Pathways

A review of the current literature did not reveal any established signaling pathways directly involving this compound. Further research is required to elucidate its biological targets and mechanisms of action.

Conclusion

While the definitive crystal structure of this compound remains to be determined, the crystallographic data of its close analogue, 3-aminopyrazine-2-carboxylic acid, provides a robust foundation for computational and medicinal chemists. The detailed experimental protocols and workflow presented in this guide offer a comprehensive overview of the methodologies required for the solid-state characterization of this and related compounds. The determination of the crystal structure of the title compound would be a valuable contribution to the field, enabling a more precise understanding of its structure-property relationships.

Theoretical Properties of Substituted Pyrazines: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, is a critical scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The unique electronic characteristics of the pyrazine ring, arising from the presence of two electronegative nitrogen atoms, make it a versatile building block in the design of novel therapeutic agents.[3] This technical guide provides an in-depth overview of the theoretical properties of substituted pyrazines, focusing on computational and experimental methodologies relevant to drug discovery and development.

Electronic and Structural Properties

The electronic nature of the pyrazine ring is characterized by electron deficiency, which influences its reactivity and interactions with biological targets.[3] Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of substituted pyrazines.

Computational Methodology

A common and robust method for these calculations is DFT with Becke's three-parameter hybrid functional (B3LYP) combined with a correlation functional.[4] Geometries are typically optimized using basis sets such as 6-31G(d,p) or 6-31G**.[5][6] These calculations provide valuable insights into molecular geometry, electronic distribution, and orbital energies.[5]

Experimental Protocol: DFT Calculations

-

Software: Gaussian 09 or similar quantum chemistry software package.[5]

-

Method: Density Functional Theory (DFT) using the B3LYP functional.[4][5]

-

Basis Set: 6-31G(d,p) or 6-31G** for geometry optimization and electronic property calculations.[5][6]

-

Properties Calculated: Optimized molecular geometry (bond lengths, bond angles), Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, energy gap (ΔE), dipole moment, and Mulliken or Natural Bond Orbital (NBO) charges.[4][7]

-

Visualization: Molecular orbitals and electrostatic potential maps can be generated using software like GaussView.[3]

Key Electronic and Structural Parameters

The following tables summarize key theoretical parameters for representative substituted pyrazines, derived from computational studies.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |

| Thieno[3,4-b]pyrazine (TP) based oligomers | - | - | 2.08 - 2.12 | - | [8] |

| Pyrido[2,3-b]pyrazine derivatives | - | - | - | - | [5] |

| Pyrazine carbohydrazide derivatives | - | - | Varies by substituent | - | [3] |

| Compound | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |

| Thieno[3,4-b]pyrazine derivatives (Neutral) | C1'-C1: 1.4390, C2-C3: 1.4435, C4-C6: 1.4390 | - | |

| Thieno[3,4-b]pyrazine derivatives (Oxidized) | C1'-C1: 1.4066, C2-C3: 1.4178, C4-C6: 1.4066 | - | |

| 4-aminoPyrazolo[3,4-d]pyrimidine | N1-C6: 1.332, C5-C6: 1.403, N7-C5: 1.383 | C6-N1-C2: 116.3, N1-C2-N3: 128.9 | [7] |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are powerful tools in drug discovery for predicting the biological activity of compounds based on their physicochemical properties. For substituted pyrazines, QSAR studies have been successfully employed to identify key structural features that govern their therapeutic effects, such as anticancer and herbicidal activities.[4][9]

QSAR Methodology

The development of a robust QSAR model involves several key steps, from descriptor calculation to model validation.

Experimental Protocol: QSAR Model Development

-

Dataset: A series of substituted pyrazine derivatives with experimentally determined biological activities (e.g., IC50 values).[4]

-

Descriptor Calculation: Molecular descriptors encoding steric, electronic, and hydrophobic properties are calculated using software like ACD/ChemSketch or dedicated QSAR software.[4]

-

Statistical Methods:

-

Model Validation: The predictive power of the model is assessed using statistical parameters such as the squared correlation coefficient (R²), adjusted R² (R²adj), and cross-validated R² (Q²).[9]

QSAR Model Parameters for Anticancer Pyrazine Derivatives

| QSAR Model | R² | R²adj | Q² | R²pred | Key Descriptors | Reference |

| Parthenolide Derivatives | 0.6715 | 0.6192 | 0.5460 | 0.5304 | AATS6i, VR1_Dze | [9] |

| Pyrazinecarboxamides (Herbicidal) ANN | 0.994 | - | 0.998 | - | EHOMO, ELUMO, Dipole Moment | [4] |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This is crucial for understanding the mechanism of action of pyrazine-based drugs and for designing more potent inhibitors.

Molecular Docking Methodology

A typical molecular docking workflow involves preparing the protein and ligand, performing the docking simulation, and analyzing the results.

Experimental Protocol: Molecular Docking

-

Software: Molecular Operating Environment (MOE), AutoDock, GOLD Suite, or similar docking software.[10][11]

-

Receptor Preparation:

-

Ligand Preparation:

-

Docking Simulation:

-

Analysis: Analyze the docking poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[13]

Synthesis of Substituted Pyrazines

The synthesis of substituted pyrazines is a cornerstone of developing new chemical entities for drug discovery. Various synthetic routes have been established to create diverse pyrazine libraries.

General Synthetic Workflow

A common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A more specific example is the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.

Experimental Protocol: Synthesis of Pyrido[2,3-b]pyrazine Derivatives [5]

-

Reactants: A mixture of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in equimolar amounts.[5]

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (20 mol%).[5]

-

Solvent: Ethanol.[5]

-

Reaction Conditions: The mixture is refluxed for a specified time (e.g., 9 hours).[5]

-

Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water and cold ethanol, and then recrystallized from a suitable solvent like ethyl acetate.[5]

Visualizations

Computational Chemistry Workflow for Pyrazine Derivatives

Caption: A flowchart of the computational workflow.

General Synthetic Pathway for Pyrido[2,3-b]pyrazines

Caption: A schematic of the synthetic pathway.

Conclusion

The theoretical properties of substituted pyrazines, elucidated through a combination of computational and experimental techniques, provide a robust framework for the rational design of novel drug candidates. DFT calculations offer fundamental insights into their electronic and structural characteristics, while QSAR and molecular docking studies guide the optimization of biological activity and target engagement. The continued application of these methodologies will undoubtedly accelerate the discovery and development of next-generation pyrazine-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicaljournal.org [chemicaljournal.org]

- 4. scispace.com [scispace.com]

- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jchemrev.com [jchemrev.com]

- 8. growingscience.com [growingscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Influence of the 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety on the Adenosine Receptors Affinity Profile of Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Utilizing 3-Amino-5-chloropyrazine-2-carboxylic acid in Amide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chloropyrazine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazine core is a key pharmacophore in a variety of biologically active molecules. The presence of amino, carboxylic acid, and chloro functionalities offers multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries targeting various biological pathways. Amide coupling reactions are a cornerstone of pharmaceutical development, and understanding the optimal conditions for utilizing this reagent is crucial for its effective application. These notes provide an overview of common amide coupling strategies and detailed protocols for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Overview of Amide Coupling Reactions

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Due to the zwitterionic nature of amino acids and the relatively low reactivity of carboxylic acids, direct condensation requires harsh conditions. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with the amine under milder conditions. Common coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). The choice of coupling reagent, base, and solvent is critical and often depends on the specific substrates and the desired reaction outcomes. For electron-deficient amines or sterically hindered substrates, more potent coupling agents like HATU are often preferred.

Data Presentation: Amide Coupling with Pyrazine Carboxylic Acids

The following tables summarize reaction conditions and yields for amide coupling reactions of 3-aminopyrazine-2-carboxylic acid and a related chloro-substituted pyrazine carboxylic acid, providing a comparative overview of different synthetic approaches.

Table 1: CDI-Mediated Amide Coupling of 3-Aminopyrazine-2-carboxylic acid [1]

| Amine Reactant | Product | Yield (%) |

| 2-Methylbenzylamine | 3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide | 91 |

| 3,4-Dichlorobenzylamine | 3-Amino-N-(3,4-dichlorobenzyl)pyrazine-2-carboxamide | 79 |

| Pentylamine | 3-Amino-N-pentylpyrazine-2-carboxamide | 67 |

| Hexylamine | 3-Amino-N-hexylpyrazine-2-carboxamide | 50 |

| Heptylamine | 3-Amino-N-heptylpyrazine-2-carboxamide | 42 |

| Octylamine | 3-Amino-N-octylpyrazine-2-carboxamide | 51 |

Table 2: Thionyl Chloride-Mediated Amide Coupling of 6-chloropyrazine-2-carboxylic acid

Note: This table presents data for a related, yet different, starting material to illustrate an alternative synthetic approach.

| Amine Reactant | Product | Yield (%) |

| Aniline | 6-Chloro-N-phenylpyrazine-2-carboxamide | 75 |

| 3-Methylaniline | 6-Chloro-N-(3-methylphenyl)pyrazine-2-carboxamide | 82 |

| 3-Bromoaniline | N-(3-Bromophenyl)-6-chloropyrazine-2-carboxamide | 65 |

| 3,5-Bis(trifluoromethyl)aniline | 6-Chloro-N-[3,5-bis(trifluoromethyl)phenyl]pyrazine-2-carboxamide | 58 |

Experimental Protocols

Protocol 1: Amide Coupling using 1,1'-Carbonyldiimidazole (CDI)[1]

This protocol describes the synthesis of N-substituted 3-aminopyrazine-2-carboxamides via activation of the carboxylic acid with CDI.

Materials:

-

3-Aminopyrazine-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Substituted amine (e.g., benzylamine, alkylamine, aniline)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microwave reactor

Procedure:

-

To a microwave reaction tube, add 3-aminopyrazine-2-carboxylic acid (1.0 eq) and anhydrous DMSO.

-

Add CDI (1.3 eq) to the solution. Allow the reaction to proceed for 5-10 minutes at room temperature, or until CO2 evolution ceases.

-

Add the desired substituted amine (1.5 eq) to the reaction mixture.

-

Seal the tube and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes with a power of 100 W.[1]

-

After cooling, the reaction mixture can be purified by an appropriate method, such as aqueous work-up followed by column chromatography, to isolate the desired amide product.

Protocol 2: Amide Coupling via Acyl Chloride Formation

This protocol outlines a two-step procedure involving the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine. This method is adapted from the synthesis of related pyrazinecarboxamides.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Substituted aniline

-

Anhydrous toluene or other suitable aprotic solvent

-

Triethylamine or other suitable base

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene.

-

Add thionyl chloride (excess, e.g., 2-3 eq) dropwise at room temperature.

-

Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

-

Amide Formation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate flask, dissolve the substituted aniline (1.0-1.2 eq) and a base such as triethylamine (1.5 eq) in the same solvent.

-

Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight until completion.

-

Upon completion, the reaction can be worked up by washing with aqueous solutions (e.g., water, brine) and the organic layer dried and concentrated. The crude product is then purified by column chromatography or recrystallization.

-

Protocol 3: HATU-Mediated Amide Coupling

This protocol is a general procedure for amide bond formation using the highly efficient coupling reagent HATU, which is particularly useful for challenging couplings. This is a representative protocol based on syntheses of similar bioactive pyrazine derivatives.

Materials:

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Substituted amine

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1-1.2 eq) to the solution and stir for a few minutes.

-

Add the substituted amine (1.0-1.1 eq) to the reaction mixture.

-

Add DIPEA (2.0-3.0 eq) dropwise to the stirring solution.

-

Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Biological Context and Signaling Pathways

Derivatives of 3-aminopyrazine-2-carboxamide have shown significant potential as inhibitors of various biological targets, including enzymes implicated in cancer and infectious diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

One notable application is in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers.[2] FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis. Key downstream pathways activated by FGFR include the Ras-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[2] Amides derived from 3-aminopyrazine-2-carboxylic acid have been designed as potent FGFR inhibitors.

Antimycobacterial Activity

Amides derived from substituted pyrazine carboxylic acids have also been investigated for their antimycobacterial properties, targeting Mycobacterium tuberculosis. Some of these compounds are thought to act as inhibitors of enoyl-ACP reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway, which is crucial for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.

Conclusion